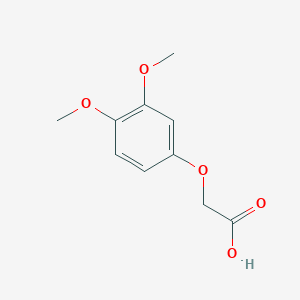

2-(3,4-Dimethoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H12O5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid typically involves the reaction of 3,4-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-(3,4-Dimethoxyphenoxy)ethanol.

Substitution: Formation of various substituted phenoxyacetic acids.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

2-(3,4-Dimethoxyphenoxy)acetic acid serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through various reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Amination : Introducing amine groups to develop pharmaceuticals.

This compound's methoxy groups enhance its reactivity and solubility, making it a versatile intermediate in synthetic pathways .

Biological Studies

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress .

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis .

A case study involving the treatment of breast cancer cells demonstrated a significant reduction in cell viability when exposed to varying concentrations of this compound .

Agricultural Applications

In agriculture, this compound is being explored as a plant growth regulator. Its application can lead to improved growth rates and yield in various crops. Research has indicated that it can modulate plant hormone levels, enhancing root and shoot development .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reaction with alcohols | Esters |

| Amination | Introduction of amine groups | Amino derivatives |

| Oxidation | Conversion to corresponding ketones | Ketones |

Table 2: Biological Activities and Effects

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Plant Growth Regulation | Enhanced root and shoot development |

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of this compound resulted in:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

This study highlights the compound's potential as a therapeutic agent against breast cancer .

Case Study 2: Plant Growth Regulation

In a controlled greenhouse experiment, application of this compound at concentrations ranging from 10 to 100 mg/L resulted in:

- Increase in Biomass : Up to 40% compared to untreated controls.

- Root Length Enhancement : Average root length increased by 30%.

These findings support its use as an effective plant growth regulator .

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dimethoxyphenylacetic acid

- 2-(3,4-Dihydroxyphenoxy)acetic acid

- 2-(3,4-Methylenedioxyphenoxy)acetic acid

Uniqueness

2-(3,4-Dimethoxyphenoxy)acetic acid is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns.

Activité Biologique

2-(3,4-Dimethoxyphenoxy)acetic acid is an organic compound notable for its unique structural features, including a phenoxy group linked to an acetic acid moiety and two methoxy groups at the 3 and 4 positions of the phenyl ring. These characteristics enhance its lipophilicity and biological activity, making it a subject of interest in various fields, particularly in plant growth regulation and potential pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C_11H_14O_5. The presence of the methoxy groups significantly influences its reactivity and biological properties. The compound can undergo typical reactions associated with carboxylic acids and is susceptible to electrophilic aromatic substitution due to the methoxy groups.

Biological Activities

This compound exhibits several biological activities:

- Plant Growth Regulation : This compound mimics auxins, which are plant hormones responsible for promoting cell elongation and growth. Studies have shown that it can stimulate growth in various plant species, acting as a herbicide by interfering with normal plant hormonal functions.

- Insecticidal Properties : It has been investigated for its potential as an insecticide, particularly in agricultural applications. Its structural similarity to natural insecticides like rotenone suggests it may inhibit certain metabolic pathways in pests.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further pharmacological research. Its interaction with microbial metabolic processes could lead to new therapeutic agents.

Research indicates that this compound interacts with various biochemical pathways:

- Auxin Signaling Pathways : The compound's effects on plant growth suggest it may engage with auxin signaling pathways, promoting cell division and elongation in plants.

- Microbial Interaction : Its potential antimicrobial activity implies interactions with microbial enzymes or receptors, although specific mechanisms remain to be elucidated.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Methoxyphenyl)acetic acid | One methoxy group at the 3 position | Less lipophilic than 2-(3,4-dimethoxy) |

| 2-(4-Methoxyphenyl)acetic acid | One methoxy group at the 4 position | Similar activity but different substitution |

| Homoveratric acid | Two methoxy groups at 3 and 4 positions | Lacks the phenoxy linkage |

| 2-(3,5-Dimethoxyphenyl)acetic acid | Two methoxy groups at different positions | Different biological activity profile |

| 3,4-Dimethoxyphenylacetic acid | Similar methoxy substitution | Lacks the phenoxy linkage |

The presence of both methoxy groups and the phenoxy linkage in this compound contributes to its distinctive biological properties compared to these similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Plant Growth Regulation Study : A study demonstrated that application of this compound led to significant increases in root length and biomass in treated plants compared to controls. This suggests its efficacy as a growth regulator in agricultural settings.

- Insecticidal Efficacy : Research on its insecticidal properties showed that it effectively reduced pest populations in controlled environments, indicating potential for development into a natural pesticide alternative.

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against several bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQCIOGYLAKKJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.